molecular formula C8H2Cl5NO2 B12722261 Benzene, pentachloro(2-nitroethenyl)- CAS No. 18840-56-7

Benzene, pentachloro(2-nitroethenyl)-

Cat. No.: B12722261
CAS No.: 18840-56-7
M. Wt: 321.4 g/mol
InChI Key: JUJDOAMAIRSWSP-OWOJBTEDSA-N
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Description

Benzene, pentachloro(2-nitroethenyl)- is a chemical compound characterized by the presence of a benzene ring substituted with five chlorine atoms and a 2-nitroethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, pentachloro(2-nitroethenyl)- typically involves the nitration of pentachlorobenzene. The reaction conditions often require a nitrating agent such as nitric acid in the presence of a catalyst like sulfuric acid. The process involves the electrophilic substitution of a nitro group onto the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of Benzene, pentachloro(2-nitroethenyl)-.

Chemical Reactions Analysis

Types of Reactions

Benzene, pentachloro(2-nitroethenyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one or more chlorine atoms on the benzene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide or other nucleophiles in an appropriate solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Benzene, pentachloro(2-nitroethenyl)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Benzene, pentachloro(2-nitroethenyl)- exerts its effects involves the interaction of its nitro group with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pathways involved include oxidative stress and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    Benzene, pentachloro-: Similar structure but lacks the nitroethenyl group.

    Benzene, (2-nitroethenyl)-: Similar structure but lacks the chlorine substitutions.

Uniqueness

Benzene, pentachloro(2-nitroethenyl)- is unique due to the combination of its pentachlorobenzene core and the 2-nitroethenyl group

Properties

CAS No.

18840-56-7

Molecular Formula

C8H2Cl5NO2

Molecular Weight

321.4 g/mol

IUPAC Name

1,2,3,4,5-pentachloro-6-[(E)-2-nitroethenyl]benzene

InChI

InChI=1S/C8H2Cl5NO2/c9-4-3(1-2-14(15)16)5(10)7(12)8(13)6(4)11/h1-2H/b2-1+

InChI Key

JUJDOAMAIRSWSP-OWOJBTEDSA-N

Isomeric SMILES

C(=C/[N+](=O)[O-])\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Canonical SMILES

C(=C[N+](=O)[O-])C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl

Origin of Product

United States

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